molecular formula C11H9Cl B182114 1-Chloro-6-methylnaphthalene CAS No. 109962-22-3

1-Chloro-6-methylnaphthalene

Cat. No.: B182114
CAS No.: 109962-22-3
M. Wt: 176.64 g/mol
InChI Key: FHFPPKHKJRUBMW-UHFFFAOYSA-N
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Description

1-Chloro-6-methylnaphthalene is an organic compound with the molecular formula C11H9Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylnaphthalene can be synthesized through the chlorination of 6-methylnaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process involves the introduction of chlorine gas and 6-methylnaphthalene into the reactor, where the reaction is catalyzed by FeCl3 or AlCl3. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form 6-methylnaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 6-methylnaphthyl derivatives.

    Oxidation: Formation of 6-methyl-1-naphthoic acid or 6-methyl-1-naphthaldehyde.

    Reduction: Formation of 6-methylnaphthalene.

Scientific Research Applications

1-Chloro-6-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-6-methylnaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new compounds. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    1-Chloronaphthalene: Similar structure but lacks the methyl group at the sixth position.

    6-Methylnaphthalene: Similar structure but lacks the chlorine atom at the first position.

    1-Bromo-6-methylnaphthalene: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-6-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFPPKHKJRUBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610346
Record name 1-Chloro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109962-22-3
Record name 1-Chloro-6-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109962-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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